
CP-122288
概述
描述
准备方法
CP-122288 的合成涉及多个步骤,从吲哚衍生物的制备开始。关键合成路线包括以下步骤:
吲哚核心形成: 吲哚核心通过费歇尔吲哚合成反应合成。
取代反应: 吲哚核心进行取代反应以引入吡咯烷部分。
磺酰胺形成: 最后一步涉及通过使中间体与甲磺酰氯反应来形成磺酰胺基团.
化学反应分析
CP-122288 会发生几种类型的化学反应:
氧化: 该化合物可以发生氧化反应,特别是在吲哚核心上。
还原: 还原反应可以在磺酰胺基团上发生。
取代: 该化合物可以发生取代反应,尤其是在吡咯烷部分。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂 . 这些反应形成的主要产物取决于所用条件和试剂的具体情况。
科学研究应用
Scientific Research Applications
-
Neurogenic Inflammation
- CP-122288 has been extensively studied for its inhibitory effects on neurogenic inflammation. Research indicates that it significantly reduces c-fos immunoreactivity in the trigeminal nucleus caudalis, a critical area involved in pain processing. In animal models, pretreatment with this compound resulted in a reduction of c-fos expression by approximately 50-60% following capsaicin-induced irritation .
-
Migraine Research
- While this compound has shown potential in inhibiting neurogenic plasma extravasation, its efficacy as an acute migraine treatment has been under scrutiny. Clinical studies indicate that despite its potency in animal models, it did not demonstrate significant clinical effectiveness in human trials. In one study, responder rates were comparable to placebo, leading to conclusions that neurogenic plasma extravasation may not play a crucial role in the pathophysiology of migraine headaches .
- Serotonin Receptor Studies
Case Studies
Case Study 1: Neurogenic Inflammation
In a study conducted on guinea pigs, this compound was administered prior to capsaicin injection. The results showed a significant reduction in neuronal activation markers (c-fos) within the trigeminal nucleus caudalis, suggesting its role in mitigating neurogenic inflammation effectively .
Case Study 2: Clinical Trials for Migraine Treatment
Two double-blind randomized trials evaluated the acute efficacy of this compound in migraine patients. Despite its strong inhibitory effects on neurogenic plasma extravasation observed in preclinical studies, the results indicated no significant difference from placebo treatments. This led researchers to reconsider the role of neurogenic mechanisms in migraine pathophysiology .
作用机制
CP-122288 通过作为血清素受体亚型 5-HT1B、5-HT1D 和 5-HT1F 的激动剂来发挥作用 . 这些受体参与神经性炎症和血管收缩的调节。 通过选择性激活这些受体,this compound 抑制神经性炎症,而不会引起明显的血管收缩 .
相似化合物的比较
CP-122288 在对 5-HT1B、5-HT1D 和 5-HT1F 血清素受体亚型的高效力和选择性方面是独一无二的 . 类似的化合物包括:
舒马曲坦: 用于治疗偏头痛的效力较低的衍生物.
CP-122638: 舒马曲坦的另一种构象受限类似物,具有相似的特性.
依来曲普坦: 用于治疗偏头痛的三普坦,具有不同的受体选择性.
生物活性
CP-122288 is a small molecule compound developed primarily as a potential treatment for migraine disorders. It acts as a highly potent inhibitor of neurogenic plasma extravasation, which is a process associated with inflammation and pain in migraine pathology. This compound has been evaluated in various preclinical and clinical studies, with a focus on its pharmacological profile and therapeutic efficacy.
This compound functions as an agonist for the serotonin receptors 5-HT1B and 5-HT1D. Its mechanism involves the inhibition of neurogenic inflammation, specifically by blocking plasma protein extravasation in the dura mater following trigeminal ganglion stimulation. This action is crucial for mitigating the inflammatory response associated with migraines .
Pharmacological Profile
The pharmacological profile of this compound has been characterized through various studies:
- Potency : this compound has demonstrated significantly higher potency compared to sumatriptan, a commonly used migraine medication. In studies, this compound showed a minimum effective dose (MED) of 3 ng/kg intravenously, while sumatriptan required doses around 100 µg/kg to achieve similar effects .
- Safety : At therapeutic doses, this compound did not produce significant hemodynamic effects, such as changes in heart rate or blood pressure, indicating a favorable safety profile in animal models .
Efficacy in Clinical Trials
Despite its potent inhibitory effects on neurogenic plasma extravasation, clinical trials have shown that this compound lacks acute efficacy in treating migraines:
- Clinical Studies : Two double-blind studies evaluated the acute antimigraine efficacy of this compound. The intravenous study showed responder rates of 29% for this compound versus 30% for placebo, while the oral study reported a responder rate of 25% for this compound compared to 0% for placebo. Both studies were halted early due to insufficient efficacy .
Summary of Clinical Trial Findings
Study Type | Dose Range (µg) | Responder Rate (%) | Placebo Rate (%) | Significant Difference |
---|---|---|---|---|
Intravenous | 31.25 | 29 | 30 | No |
Oral | 3.125 - 312.5 | 25 | 0 | Yes |
Neurogenic Inflammation Context
Research has indicated that neurogenic inflammation plays a significant role in migraine pathophysiology. Studies have shown that substances like substance P can induce plasma leakage, which is not affected by this compound, suggesting that while it inhibits certain pathways, it may not address all mechanisms involved in migraine development .
Comparative Studies with Other Compounds
In comparative studies, this compound was found to be significantly more effective than sumatriptan in inhibiting plasma protein extravasation at much lower doses. However, its clinical effectiveness remains questionable as evidenced by the clinical trial outcomes .
属性
CAS 编号 |
143321-74-8 |
---|---|
分子式 |
C16H23N3O2S |
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-methyl-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1 |
InChI 键 |
BWQZTHPHLITOOZ-CQSZACIVSA-N |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
手性 SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C[C@H]3CCCN3C |
规范 SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CP 122288 CP-122,288 CP-122288 N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。